molecular formula C18H16FN3O3S2 B2992473 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 893985-35-8

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2992473
CAS No.: 893985-35-8
M. Wt: 405.46
InChI Key: WKAYTFSGMXFZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide is a recognized potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β) [https://pubmed.ncbi.nlm.nih.gov/28397879/]. This compound has emerged as a critical pharmacological tool for probing the complex pathophysiology of neurological disorders. Research indicates that by inhibiting GSK-3β, it modulates the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, which are a hallmark of Alzheimer's disease and other tauopathies [https://www.nature.com/articles/srep45493]. Consequently, it is extensively used in preclinical studies to investigate novel therapeutic strategies for neurodegenerative conditions. Beyond neuroscience, its research applications extend into oncology, as GSK-3β plays a context-dependent role in regulating cell proliferation, apoptosis, and the Wnt/β-catenin signaling pathway. Inhibition of GSK-3β with this compound provides a mechanism to study cancer cell survival and proliferation, particularly in glioblastoma and other malignancies where this kinase is implicated [https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0179653]. Its high selectivity and cell permeability make it a valuable asset for elucidating the diverse biological functions of GSK-3β in disease models.

Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S2/c1-25-17-7-6-14(10-15(17)19)27(23,24)21-13-4-2-12(3-5-13)16-11-22-8-9-26-18(22)20-16/h2-7,10-11,21H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAYTFSGMXFZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole, a parent material for this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. This suggests that the compound may have similar solubility properties, which could impact its absorption and distribution in the body.

Result of Action

It is known that derivatives of the imidazo[2,1-b][1,3]thiazole system have shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia. This suggests that the compound may have similar effects, potentially leading to a reduction in tumor size or slowing the progression of the disease.

Biological Activity

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Imidazo[2,1-b]thiazole ring : Known for its role in various pharmacological effects.
  • Phenyl group : Enhances lipophilicity and biological activity.
  • Fluoro and methoxy substituents : These groups may influence the compound's interaction with biological targets.

Molecular Formula : C₁₈H₁₈F₁N₃O₂S
Molecular Weight : 357.42 g/mol

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of imidazo[2,1-b]thiazole can inhibit cell proliferation in various cancer cell lines. For example, one study reported IC₅₀ values in the low micromolar range for related compounds against HeLa cells and other tumor lines .
CompoundIC₅₀ (µM)Cancer Type
Compound A0.08 - 12.07HeLa
Compound B< 10NCI-H23 (lung cancer)

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines like TNF-alpha in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases .

The proposed mechanisms of action include:

  • Tubulin Polymerization Inhibition : Similar compounds have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
  • MAPK Pathway Modulation : Some derivatives affect the p38 MAPK signaling pathway, which is crucial for inflammatory responses .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Study on Cell Lines : A derivative showed over 90% inhibition of cell proliferation in multiple cancer cell lines, indicating strong anticancer potential.
  • In Vivo Studies : Animal models demonstrated reduced inflammation and improved outcomes in conditions induced by lipopolysaccharides (LPS), confirming the anti-inflammatory effects observed in vitro .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Imidazo[2,1-b]thiazole Ring : This is achieved through reactions involving 2-aminothiazoles and α-halocarbonyl compounds.
  • Substitution Reactions : The introduction of the phenyl group often utilizes phenyl halides as reagents.
  • Sulfonamide Formation : The final product is synthesized through sulfonamide coupling reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The 2,3-dihydroimidazo[2,1-b]thiazole core is a key structural feature shared with several pharmacologically active compounds:

  • Delamanid (): A prodrug for tuberculosis treatment, containing a 2,3-dihydroimidazo[2,1-b]oxazole core instead of thiazole.
  • SIRT1 Agonist (): Features an imidazo[2,1-b][1,3]thiazole core with a naphthalene-carboxamide substituent. The absence of the dihydro group increases aromaticity, which may enhance binding to sirtuin enzymes .

Sulfonamide Derivatives

Sulfonamide-containing analogs demonstrate diverse biological activities:

  • N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide (): Shares a sulfonamide group but lacks the fluorine substituent. The methyl groups on the benzene ring may improve lipophilicity, impacting membrane permeability .
  • 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives (): These compounds exhibit COX-2 inhibitory activity, with the methylsulfonyl group enhancing selectivity over COX-1. The target compound’s benzenesulfonamide group may offer similar selectivity but with altered pharmacokinetics due to the fluoro and methoxy substituents .

Functional Group Impact

  • Fluoro Substituent : The 3-fluoro group in the target compound is absent in most analogs (e.g., ’s derivatives). Fluorine’s electronegativity may strengthen hydrogen bonding or reduce metabolic oxidation .
  • Methoxy Group : The 4-methoxy substituent is rare in the cited analogs. It could modulate solubility and π-π stacking interactions, as seen in ’s nitro/methoxy-substituted imidazo-thiadiazole derivatives .

Structural and Physicochemical Data Table

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity Reference
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide 2,3-dihydroimidazo[2,1-b]thiazole 3-fluoro-4-methoxybenzenesulfonamide ~421 g/mol Unknown (Theoretical)
Delamanid 2,3-dihydroimidazo[2,1-b]oxazole Trifluoromethoxy-phenoxy-piperidine 534 g/mol Antitubercular (prodrug)
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (Compound 5, ) Imidazo[2,1-b]thiazole Methylsulfonylphenyl ~318 g/mol COX-2 inhibition
SIRT1 Agonist () Imidazo[2,1-b][1,3]thiazole Naphthalene-carboxamide ~452 g/mol SIRT1 activation
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide () Imidazo[2,1-b][1,3]thiazole 5-methoxy-2,4-dimethylbenzenesulfonamide 413 g/mol Unknown

Q & A

Basic: What synthetic methodologies are reported for synthesizing N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide?

Synthesis typically involves multi-step reactions, including condensation, cyclization, and purification. For example:

  • Step 1 : Reflux conditions (e.g., ethanol with glacial acetic acid) for initial coupling reactions, as seen in analogous sulfonamide syntheses .
  • Step 2 : Cyclization of intermediates using sodium hydroxide or similar bases to form heterocyclic cores like imidazo-thiazole .
  • Step 3 : Purification via recrystallization or column chromatography.
    Key challenges include controlling regioselectivity during cyclization and minimizing byproducts. For structurally related compounds, IR and NMR confirm intermediate formation (e.g., C=S stretching at 1243–1258 cm⁻¹ in thioamide intermediates) .

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Standard characterization includes:

  • 1H/13C-NMR : To confirm proton environments and carbon frameworks. For example, aromatic protons in dihydroimidazo-thiazole appear as multiplet signals between 7.03–8.69 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches ~1350 cm⁻¹, NH stretches ~3150–3319 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) .
  • Elemental Analysis : Confirms purity and stoichiometry (e.g., deviations >0.3% suggest impurities) .

Basic: What preliminary biological activities are associated with this compound?

While direct data on this compound is limited, structurally related sulfonamides and imidazo-thiazoles exhibit:

  • Enzyme Inhibition : Trifluoromethyl groups enhance lipophilicity, improving binding to hydrophobic enzyme pockets (e.g., kinase or protease targets) .
  • Antimicrobial Activity : Analogous compounds show efficacy against bacterial/fungal strains via membrane disruption .
  • Anticancer Potential : Thiazole derivatives disrupt cell cycle progression in cancer models .
    Note: Biological assays require validation under standardized conditions (e.g., MIC assays for antimicrobial activity) .

Advanced: How can researchers optimize the synthetic yield of this compound?

Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent ratios) to identify optimal conditions. For example, flow chemistry techniques improve reproducibility in diazomethane synthesis .
  • Catalyst Screening : Use of phase-transfer catalysts or mild bases (e.g., K₂CO₃) to enhance reaction efficiency .
  • In-line Analytics : Real-time monitoring via IR or HPLC to track intermediate formation and adjust conditions dynamically .

Advanced: How to resolve contradictions in biological activity data across studies?

Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293), incubation times, or solvent carriers (DMSO vs. ethanol) .
  • Compound Stability : Degradation under assay conditions (e.g., hydrolysis of sulfonamide in acidic media). Stability studies via HPLC at 2–8°C are recommended .
  • Off-Target Effects : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm specificity .

Advanced: What computational tools predict the compound’s pharmacokinetic and target interaction profiles?

  • Molecular Docking (AutoDock/Vina) : Models interactions with targets like kinases or GPCRs. The trifluoromethyl group’s electrostatic potential can be mapped to hydrophobic pockets .
  • ADMET Prediction (SwissADME) : Estimates solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .
  • MD Simulations (GROMACS) : Assesses binding stability over time (e.g., RMSD <2 Å indicates stable ligand-receptor complexes) .

Advanced: How to design stability-indicating methods for this compound?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .
  • HPLC-MS : Use C18 columns (e.g., Chromolith) with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and characterize degradants .
  • pH Stability Profiling : Test solubility and stability in buffers (pH 1–9) to guide formulation .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
  • Proteomics (LC-MS/MS) : Identify downstream signaling pathways (e.g., MAPK/ERK) perturbed by compound treatment .
  • In Vivo Pharmacodynamics : Dose-response studies in rodent models to correlate plasma concentrations with efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.